molecular formula C8H6ClNS B1628584 5-Chloro-1,3-dihydroindole-2-thione CAS No. 73424-95-0

5-Chloro-1,3-dihydroindole-2-thione

Cat. No.: B1628584
CAS No.: 73424-95-0
M. Wt: 183.66 g/mol
InChI Key: LELVKQSAGQIWCQ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydroindole-2-thione is an organosulfur compound that belongs to the indoline family It is characterized by the presence of a chlorine atom at the 5th position and a thione group at the 2nd position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydroindole-2-thione typically involves the reaction of 5-chloroindoline with sulfurizing agents. One common method is the reaction of 5-chloroindoline with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions . The reaction is carried out in an inert solvent such as toluene or xylene, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydroindole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydroindole-2-thione in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorine atom may enhance the compound’s lipophilicity, facilitating its entry into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-dihydroindole-2-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

5-chloro-1,3-dihydroindole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVKQSAGQIWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591278
Record name 5-Chloro-1,3-dihydro-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73424-95-0
Record name 5-Chloro-1,3-dihydro-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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